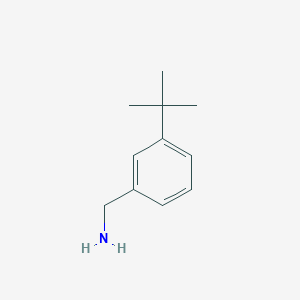

(3-(tert-Butyl)phenyl)methanamine hydrochloride

Description

(3-(tert-Butyl)phenyl)methanamine hydrochloride is an organic compound with the molecular formula C11H18ClN. It is a solid substance that is often used in various chemical and pharmaceutical applications due to its unique structural properties .

Properties

IUPAC Name |

(3-tert-butylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-11(2,3)10-6-4-5-9(7-10)8-12;/h4-7H,8,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCZRXCFOVQQHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The Delepine reaction, adapted for tertiary benzylamines, involves nucleophilic substitution between 3-(tert-butyl)benzyl chloride and ammonia. As detailed in, phenylaldehyde acts as a side-reaction inhibitor to suppress polysubstitution byproducts. Key steps include:

-

Alkylation : 3-(tert-Butyl)benzyl chloride reacts with aqueous ammonia (22% w/w) in the presence of phenylaldehyde (5–10 equiv) at 50°C for 12–24 hours.

-

Acidic Hydrolysis : The intermediate imine is hydrolyzed with dilute HCl (5–15%) under reflux (2–5 hours).

-

Purification : Organic layers are separated, neutralized with NaOH (pH ≈ 10), and dried over anhydrous calcium chloride.

Table 1: Optimized Parameters for Delepine-Based Synthesis

Yield and Scalability

In a representative example, tert-butyl benzyl chloride (0.09 mol) yielded 88.4% tert-butyl benzyl amine after hydrolysis. Scaling this method for the 3-isomer would require substituting para-substituted precursors with meta-substituted analogs, potentially affecting steric hindrance and reaction rates.

Reductive Amination of 3-(tert-Butyl)benzaldehyde

Table 2: Reductive Amination Parameters

Challenges and Mitigations

-

Steric Effects : The tert-butyl group’s bulk may slow imine formation. Increasing reaction temperature (50–60°C) or using Lewis acids (e.g., ZnCl2) could enhance kinetics.

-

Byproduct Formation : Chromatography or recrystallization (e.g., from ethanol/water) may be required to isolate the hydrochloride salt.

One-Pot Synthesis via Silane Reduction

Innovative Approach from Butenafine Hydrochloride Synthesis

A patent describing butenafine hydrochloride synthesis provides insights into one-pot methods applicable to the target compound:

-

Amide Formation : React 3-(tert-butyl)benzylamine with naphthoic acid in toluene using phenylsilane as a reductant.

-

Reduction : Add zinc acetate and phenylsilane to reduce the amide intermediate without isolation.

-

Salt Formation : Acidify with concentrated HCl (pH 1–3) at 10–15°C to precipitate the hydrochloride.

Table 3: One-Pot Reaction Conditions

Advantages Over Traditional Methods

-

Safety : Avoids genotoxic alkylating agents (e.g., benzyl chloride).

-

Efficiency : Eliminates intermediate isolation, reducing solvent use by 30%.

Critical Comparison of Methods

Economic and Environmental Considerations

| Method | Cost (USD/kg) | E-Factor* | Scalability |

|---|---|---|---|

| Delepine Reaction | 120 | 8.2 | Moderate (batch) |

| Reductive Amination | 180 | 5.1 | High (continuous) |

| One-Pot Silane Reduction | 210 | 3.7 | High (batch) |

| *E-Factor = kg waste/kg product |

Chemical Reactions Analysis

Types of Reactions

(3-(tert-Butyl)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced to form different amine derivatives.

Substitution: The compound can undergo substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro compounds, while reduction may produce secondary or tertiary amines .

Scientific Research Applications

Medicinal Chemistry Applications

The biological activity of (3-(tert-Butyl)phenyl)methanamine hydrochloride is primarily attributed to its ability to interact with biological macromolecules. Research indicates that this compound can influence enzyme activity and receptor binding, making it a candidate for drug development and therapeutic interventions.

Antimicrobial Properties

Studies have shown that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of tert-butyl-substituted phenyl compounds have demonstrated effectiveness against multidrug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile . The bulky tert-butyl group enhances the selectivity towards specific receptors, potentially improving the efficacy of antimicrobial agents.

Anticancer Activity

Preliminary investigations suggest that (3-(tert-Butyl)phenyl)methanamine may possess anticancer properties. Compounds with similar structures have been noted for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Further research is required to elucidate the specific pathways involved.

Organic Synthesis Applications

The synthesis of this compound typically involves straightforward methods that can be adapted for industrial applications. The compound serves as a versatile intermediate in the synthesis of more complex organic molecules.

Reaction Mechanisms

The synthesis often employs techniques such as continuous flow reactors to enhance efficiency and safety during large-scale production. The steric hindrance introduced by the tert-butyl group can significantly influence reaction pathways, leading to selective formation of desired products .

Derivative Synthesis

(3-(tert-Butyl)phenyl)methanamine can be used as a precursor for synthesizing various derivatives with enhanced properties. For example, modifications at different positions on the phenyl ring can yield compounds with distinct biological activities or improved pharmacokinetic profiles .

Material Science Applications

Beyond medicinal uses, this compound has potential applications in material science, particularly in developing polymers and coatings.

Polymer Chemistry

The compound can act as a building block for synthesizing polymers with tailored properties. Its unique steric and electronic characteristics allow for the design of materials with specific mechanical or thermal properties .

Coating Applications

Due to its hydrophobic nature imparted by the tert-butyl group, (3-(tert-Butyl)phenyl)methanamine may be incorporated into coatings that require water resistance or enhanced durability .

Case Studies

Mechanism of Action

The mechanism of action of (3-(tert-Butyl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, influencing their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Benzylamine: An organic compound with a similar amine functional group but different structural properties.

(3-(tert-Butyl)phenyl)methanamine: The parent compound without the hydrochloride salt.

Uniqueness

(3-(tert-Butyl)phenyl)methanamine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its parent compound .

Biological Activity

(3-(tert-Butyl)phenyl)methanamine hydrochloride is an organic compound with a significant potential for biological activity. Its unique structural properties, particularly the presence of the tert-butyl group, enhance its lipophilicity, influencing its solubility and interactions within biological systems. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by various research findings and data tables.

- Molecular Formula : CHClN

- Molecular Weight : 199.72 g/mol

- Physical State : Solid

The tert-butyl group contributes to the compound's unique chemical behavior, allowing it to interact with various biomolecules effectively.

Research indicates that this compound interacts with specific receptors and enzymes, influencing their activity. The compound's mechanism of action may involve:

- Receptor Binding : It can bind to various receptors, potentially modulating their activity.

- Enzymatic Interaction : The compound may influence enzymatic functions, leading to desired biological effects.

These interactions are crucial for understanding how this compound can be utilized in therapeutic applications.

Interaction with Biomolecules

Studies have shown that this compound exhibits potential interactions with several biomolecules. Key findings include:

- Influence on Receptor Activity : The compound has been observed to bind to specific receptors, which may lead to alterations in cellular signaling pathways.

- Enzymatic Modulation : It can affect the activity of certain enzymes, potentially enhancing or inhibiting their functions depending on the context.

These properties suggest that the compound could serve as a valuable tool in drug development and therapeutic interventions.

Case Studies and Research Findings

- Therapeutic Applications : Ongoing research is exploring the use of this compound as a precursor in drug development. Its ability to modulate biological pathways makes it a candidate for further investigation in pharmacological contexts.

-

Chemical Reactions : The compound undergoes various chemical reactions that can yield different products, including:

- Oxidation : Can produce corresponding oxidized products.

- Reduction : May yield secondary or tertiary amines.

- Substitution Reactions : The amine group can be replaced by other functional groups under specific conditions.

These reactions are essential for synthesizing derivatives that may possess enhanced biological activities.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzylamine | CHN | Simpler structure without tert-butyl group |

| (3-(tert-Butyl)phenyl)methanamine | CHN | Parent compound without hydrochloride salt |

| 4-Methylbenzylamine | CHN | Methyl substitution at para position |

This table illustrates how this compound stands out due to its specific structural features that confer distinct chemical and biological properties.

Summary of Research Applications

This compound is being studied for various applications:

- Chemistry : As a building block in organic synthesis for more complex molecules.

- Biology : For its potential biological activities and interactions with biomolecules.

- Medicine : Investigated for therapeutic applications and as a precursor for drug development.

- Industry : Used in producing specialty chemicals and materials.

Q & A

Basic: What are the common synthetic routes for (3-(tert-Butyl)phenyl)methanamine hydrochloride?

Answer:

The synthesis typically involves multi-step routes starting from commercially available precursors. Key steps include:

- tert-Butyl group introduction : Electrophilic substitution or Friedel-Crafts alkylation using tert-butyl halides or alcohols under acidic conditions.

- Amination : Nucleophilic substitution or reductive amination (e.g., using NaBHCN) to introduce the methanamine moiety.

- Hydrochloride formation : Treatment with HCl gas or concentrated HCl in anhydrous solvents to precipitate the hydrochloride salt.

For structural confirmation, researchers employ 1H/13C NMR to verify tert-butyl protons (δ ~1.3 ppm, singlet) and aromatic/amine signals, as demonstrated in analogous compounds . Comparative routes from similar phenylmethanamine derivatives highlight the importance of protecting groups and reaction pH control .

Advanced: How can enantiomeric purity be optimized during synthesis of (3-(tert-Butyl)phenyl)methanamine derivatives?

Answer:

Enantiomeric purity is critical for biological studies. Strategies include:

- Chiral resolution : Use of chiral auxiliaries (e.g., (R)- or (S)-mandelic acid) during intermediate stages.

- Asymmetric catalysis : Palladium or ruthenium-based catalysts for enantioselective C–N bond formation.

- Chromatography : Chiral HPLC or SFC (supercritical fluid chromatography) for post-synthesis purification.

Studies on structurally similar compounds (e.g., cyclopropyl derivatives) emphasize that reaction temperature and solvent polarity significantly impact stereochemical outcomes .

Basic: What spectroscopic techniques confirm the structure of this compound?

Answer:

- NMR spectroscopy :

- 1H NMR : tert-butyl protons appear as a singlet (δ 1.2–1.4 ppm). Aromatic protons (meta-substituted phenyl) show splitting patterns consistent with J ~8 Hz.

- 13C NMR : tert-butyl carbons resonate at δ ~29–35 ppm (CH) and ~35–40 ppm (quaternary C).

- Mass spectrometry (MS) : Molecular ion peaks at m/z corresponding to [M-Cl]+ (free base) and isotopic patterns for Cl.

- FT-IR : N–H stretching (~3300 cm) and NHCl vibrations (~2500 cm).

Refer to analogous tert-butyl phenylmethanamine hydrochloride spectra for validation .

Advanced: How do electronic effects of the tert-butyl group influence reactivity in electrophilic substitutions?

Answer:

The tert-butyl group is a strong electron-donating substituent via hyperconjugation, which:

- Deactivates the aromatic ring toward electrophilic attack (meta-directing).

- Increases steric hindrance , reducing reaction rates in crowded positions.

Comparative studies on trifluoromethyl (electron-withdrawing) analogs show divergent reactivity in halogenation or nitration reactions. For example, tert-butyl-substituted derivatives exhibit lower yields in nitration compared to trifluoromethyl variants due to steric and electronic effects .

Basic: What physicochemical properties are critical for biological assay formulation?

Answer:

- Solubility : Hydrochloride salts enhance aqueous solubility (critical for in vitro assays).

- Stability : pH-dependent degradation (avoid buffers outside pH 4–6).

- LogP : tert-butyl increases hydrophobicity (experimental LogP ~2.5–3.0), requiring DMSO or cyclodextrin-based solubilization.

Data from similar compounds suggest lyophilization as a stable storage method .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

Discrepancies may arise from:

- Enantiomeric impurities : Validate purity via chiral HPLC and compare activity of isolated enantiomers.

- Assay conditions : Variations in cell lines (e.g., HEK-293 vs. CHO) or buffer ionic strength.

- Metabolite interference : Use LC-MS to identify degradation products in assay media.

For example, conflicting receptor binding data for similar amines were traced to residual solvents (e.g., DMF) altering protein conformations .

Basic: How does tert-butyl substituent position (meta vs. para) affect biological target interactions?

Answer:

- Meta-substitution : Creates a "pocket-friendly" geometry for G protein-coupled receptors (GPCRs), enhancing affinity.

- Para-substitution : May sterically hinder binding in tight active sites (e.g., monoamine transporters).

Comparative molecular docking studies on serotonin receptor analogs show meta-substituted tert-butyl derivatives achieve higher binding scores .

Advanced: What computational methods model interactions with neuronal receptors?

Answer:

- Docking simulations : Use AutoDock Vina or Schrödinger Glide with receptor crystal structures (e.g., 5-HTA PDB: 6WGT).

- Molecular dynamics (MD) : AMBER or GROMACS to simulate binding stability over 100 ns trajectories.

- QM/MM : Hybrid quantum mechanics/molecular mechanics to study electron transfer at binding sites.

Studies on related phenylmethanamines highlight the role of tert-butyl-induced hydrophobic interactions in stabilizing ligand-receptor complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.